molecular formula C12H9N3O B2795750 (E)-2-cyano-3-(1H-indol-5-yl)acrylamide CAS No. 1245572-02-4

(E)-2-cyano-3-(1H-indol-5-yl)acrylamide

Cat. No.: B2795750
CAS No.: 1245572-02-4
M. Wt: 211.224
InChI Key: PRFOBVIUGZQYPW-UXBLZVDNSA-N
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Description

“(E)-2-cyano-3-(1H-indol-5-yl)acrylamide” is an indole compound . These compounds are inhibitors of YAP1/TAZ-TEAD or TEAD-dependent gene transcription . They are associated with the HIPPO-YAP1/TAZ signaling cascade, which is a key regulator of numerous biological processes, including cell growth and fate decision, organ size control, and regeneration .


Molecular Structure Analysis

Indole compounds like “this compound” have a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Mechanism of Action

Target of Action

The primary targets of (E)-2-cyano-3-(1H-indol-5-yl)acrylamide are the Transcriptional Enhanced Associate Domain (TEAD) proteins . TEAD proteins are transcription factors comprised of four family members (TEAD 1−4) that function in modulating gene expression in response to the HIPPO pathway .

Mode of Action

This compound acts as an inhibitor of TEAD-dependent gene transcription . TEAD proteins preferentially associate with transcription coactivators yes associated protein 1 (YAP1) or transcriptional coactivator with PDZ-binding motif (TAZ, also known as WWTR1) . YAP1-TEAD or TAZ-TEAD bind to DNA and initiate the transcription of multiple different genes involved in cell proliferation, survival, mobility, stemness, and differentiation .

Biochemical Pathways

The compound affects the HIPPO-YAP1/TAZ-TEAD signaling cascade . This pathway is an evolutionarily conserved signaling pathway regulating numerous biological processes, including cell growth and fate decision, organ size control, and regeneration . The deregulation of HIPPO-YAP1/TAZ-TEAD activity is at the origin of tumor progression and resistance to therapy in several different cancer indications .

Result of Action

The result of the compound’s action is the inhibition of the transcription of multiple different genes involved in cell proliferation, survival, mobility, stemness, and differentiation . This leads to the suppression of tumor progression and potentially overcoming resistance to therapy in several different cancer indications .

Action Environment

The action of this compound is influenced by both intrinsic and extrinsic signals, such as mechanical force, cell-cell contact, polarity, energy status, stress, as well as many diffusible hormonal factors . These factors can affect the activation state of the HIPPO pathway, and consequently, the efficacy and stability of the compound’s action.

Biochemical Analysis

Biochemical Properties

(E)-2-cyano-3-(1H-indol-5-yl)acrylamide has been identified as an inhibitor of TEAD proteins and the HIPPO-YAP1/TAZ signaling cascade . TEAD proteins are transcription factors that modulate gene expression in response to the HIPPO pathway . They associate with transcription co-activators YAP1 or TAZ, initiating the transcription of multiple genes involved in cell proliferation, survival, mobility, stemness, and differentiation .

Cellular Effects

The cellular effects of this compound are primarily related to its role as an inhibitor of the HIPPO-YAP1/TAZ signaling cascade . This pathway regulates numerous biological processes, including cell growth and fate decision, organ size control, and regeneration . By inhibiting this pathway, this compound can potentially influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with TEAD proteins and its role in inhibiting the HIPPO-YAP1/TAZ signaling cascade . When the HIPPO pathway is inactive, YAP1 and TAZ are free to translocate into the cell nucleus, where they associate with TEAD transcription factors to bind DNA and regulate gene expression . This compound inhibits this process, thereby exerting its effects at the molecular level .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as an inhibitor of the HIPPO-YAP1/TAZ signaling cascade

Properties

IUPAC Name

(E)-2-cyano-3-(1H-indol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-10(12(14)16)6-8-1-2-11-9(5-8)3-4-15-11/h1-6,15H,(H2,14,16)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFOBVIUGZQYPW-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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